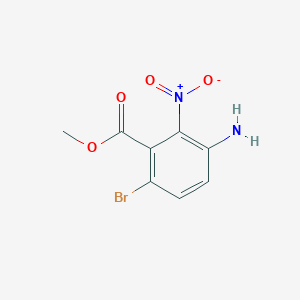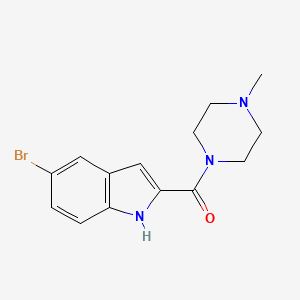
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate
Übersicht
Beschreibung
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate is an organic compound with the molecular formula C15H21NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an indan-2-yl group, and the carboxyl group is esterified with tert-butyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate typically involves the reaction of indan-2-ylamine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate involves its interaction with specific molecular targets and pathways. The indan-2-yl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Dihydro-1H-inden-2-yl)glycine tert-butyl ester
- tert-Butyl N-(indan-2-yl)glycinate
- tert-Butyl N-(2-indanyl)glycinate
Uniqueness
tert-butyl N-(2,3-dihydro-1H-inden-2-yl)glycinate is unique due to its specific structural features, such as the indan-2-yl group and the tert-butyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
tert-butyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)10-16-13-8-11-6-4-5-7-12(11)9-13/h4-7,13,16H,8-10H2,1-3H3 |
InChI-Schlüssel |
OWXXHQYNJUCJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC1CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-benzamido-3-[(pyridin-2-yl)amino]prop-2-enoate](/img/structure/B8681756.png)
![2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide](/img/structure/B8681761.png)
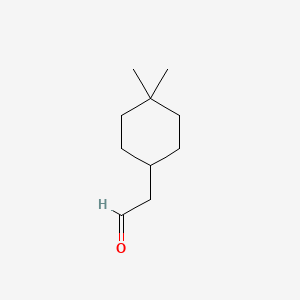
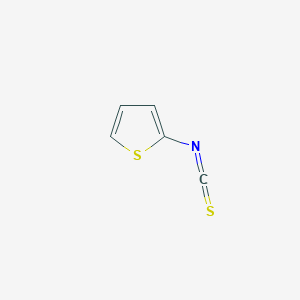
![N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide](/img/structure/B8681779.png)
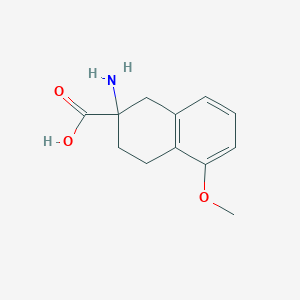
![9-Borabicyclo[3.3.1]nonane, 9-(2-methylpropyl)-](/img/structure/B8681785.png)
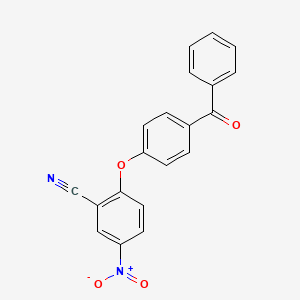
![Ethyl 6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8681811.png)
